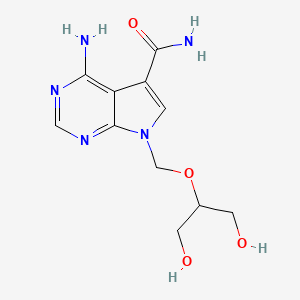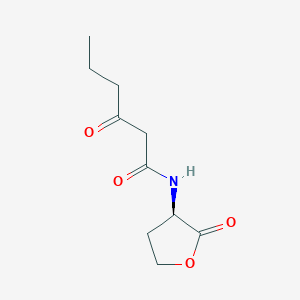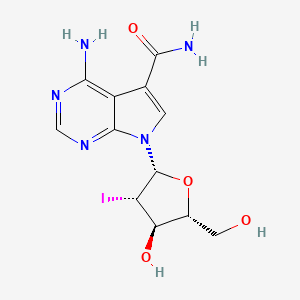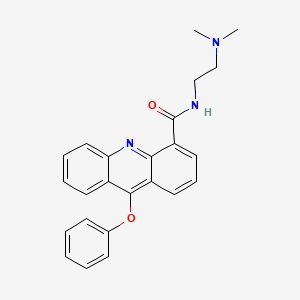
3,3-dibenzyl-5-methoxy-N-(4-methoxyphenyl)indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are often found in natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes methoxy and carboxamide functional groups, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of benzyl, methoxy, and carboxamide groups. Common reagents used in these reactions include benzyl bromide, methoxy aniline, and carboxylic acid derivatives. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy and benzyl groups can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications.
Scientific Research Applications
3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
When compared to other similar compounds, 3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3,3-Dibenzyl-5-methoxyindole-2-carboxamide: Lacks the N-(4-methoxyphenyl) group, resulting in different chemical and biological properties.
3,3-Dibenzylindole-2-carboxamide: Lacks both methoxy groups, leading to reduced reactivity and different applications.
5-Methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide: Lacks the dibenzyl groups, affecting its overall stability and interaction with molecular targets.
These comparisons highlight the uniqueness of 3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide and its potential advantages in various scientific and industrial applications.
Properties
CAS No. |
22747-80-4 |
|---|---|
Molecular Formula |
C31H28N2O3 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
3,3-dibenzyl-5-methoxy-N-(4-methoxyphenyl)indole-2-carboxamide |
InChI |
InChI=1S/C31H28N2O3/c1-35-25-15-13-24(14-16-25)32-30(34)29-31(20-22-9-5-3-6-10-22,21-23-11-7-4-8-12-23)27-19-26(36-2)17-18-28(27)33-29/h3-19H,20-21H2,1-2H3,(H,32,34) |
InChI Key |
QSCYSUMLYQJMTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC3=C(C2(CC4=CC=CC=C4)CC5=CC=CC=C5)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


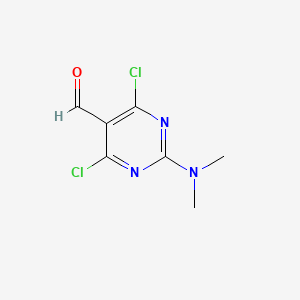
![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)

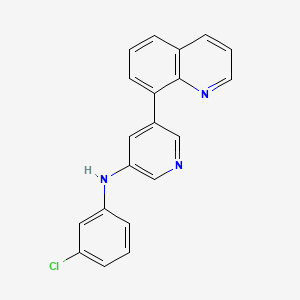
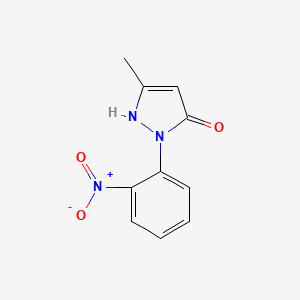
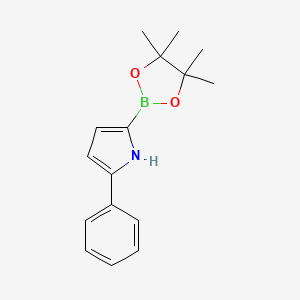
![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
![N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine](/img/structure/B12923388.png)
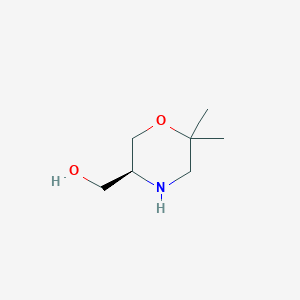
![8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923397.png)
